molecular formula C17H15ClN4O B278869 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278869
M. Wt: 326.8 g/mol
InChI Key: LRSPEISSHJUJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. However, excessive or dysregulated TLR4 signaling can contribute to the development of various inflammatory and autoimmune diseases. TAK-242 has been shown to effectively inhibit TLR4 signaling and has potential therapeutic applications in the treatment of various inflammatory and autoimmune disorders.

Mechanism of Action

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively targets the intracellular domain of TLR4 and inhibits its dimerization and recruitment of downstream signaling molecules, including MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and other immune mediators that contribute to the development of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis. Additionally, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a good safety profile and does not induce significant adverse effects in animal models or human clinical trials.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency for TLR4 inhibition, its ability to effectively reduce the production of pro-inflammatory cytokines and chemokines, and its good safety profile. However, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations for lab experiments, including its relatively high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other Toll-like receptors and signaling pathways.

Future Directions

There are several future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility, bioavailability, and half-life, to improve its efficacy and reduce its dosing frequency. Another potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease, psoriasis, and lupus. Additionally, the development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide-based combination therapies with other anti-inflammatory agents or immunomodulators may further enhance its therapeutic efficacy and reduce the risk of drug resistance.

Synthesis Methods

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde and N-methyl-4-methylaniline to form the intermediate 1-(4-chlorophenyl)-N-methyl-4-methylaniline. This intermediate is then reacted with ethyl acetoacetate to form the corresponding β-ketoester, which is further reacted with hydrazine hydrate to form the triazole ring. The resulting compound is then acylated with 3-chloropropanoyl chloride to form the final product, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. In preclinical studies, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis.

properties

Product Name

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-3-7-14(8-4-12)21(2)17(23)16-19-11-22(20-16)15-9-5-13(18)6-10-15/h3-11H,1-2H3

InChI Key

LRSPEISSHJUJOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.